molecular formula C28H29N7O B562160 N-Desmethyl Imatinib-d8 CAS No. 1185103-28-9

N-Desmethyl Imatinib-d8

Cat. No.: B562160
CAS No.: 1185103-28-9
M. Wt: 487.637
InChI Key: BQQYXPHRXIZMDM-DBVREXLBSA-N
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Description

N-Desmethyl Imatinib-d8 is a deuterated form of N-Desmethyl Imatinib, which is a metabolite of Imatinib. Imatinib is a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Imatinib due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Imatinib-d8 involves the deuteration of N-Desmethyl Imatinib. The process typically starts with the synthesis of Imatinib, which is then metabolized to N-Desmethyl Imatinib. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Imatinib-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .

Scientific Research Applications

N-Desmethyl Imatinib-d8 is widely used in scientific research due to its stability and distinguishable mass spectrometric properties. Some of its applications include:

Mechanism of Action

N-Desmethyl Imatinib-d8, like its parent compound Imatinib, inhibits the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia. This inhibition blocks the proliferation of leukemic cells and induces apoptosis. The compound also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and c-Kit, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Imatinib-d8 is unique due to its deuterated nature, which provides stability and allows for precise mass spectrometric analysis. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not easily obtainable with non-deuterated compounds .

Properties

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYXPHRXIZMDM-DBVREXLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660716
Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185103-28-9
Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.8 g (300 mmol) of piperazine are suspended in a mixture of 25 ml of ethanol and 25 ml of water. After almost a clear solution has formed, 12.9 g (30 mmol) of 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide are added step by step. The yellow solution is boiled under reflux for 14 hours, cooled to room temperature and filtered over Celite. 100 ml of water is added to the solution, the ethanol is evaporated under vacuum and 30 ml of 1N NaOH is added, leading to crystallization of the product. Drying at 50 mbar and 60° C. yields N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide; Rf=0.15 (methylene chloride:ethyl acetate:methanol:conc. aqueous ammonium hydroxide solution=60:10:30:2); tR (HPLC)2) 14.6 min.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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